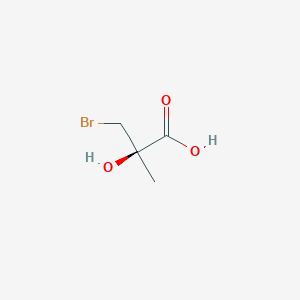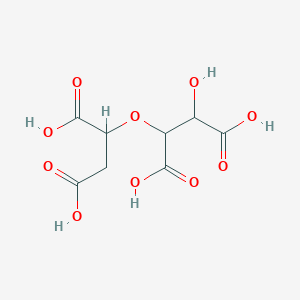
2-(1,2-DICARBOXYETHOXY)-3-HYDROXYBUTANEDIOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is a complex organic compound with the molecular formula C12H14O14. It is known for its unique structure, which includes multiple carboxylic acid groups, hydroxyl groups, and ether linkages. This compound is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid derivatives with ethylene glycol, followed by hydrolysis and oxidation steps to introduce the hydroxyl and additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
化学反応の分析
Types of Reactions
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohol derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
科学的研究の応用
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- involves its interaction with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The compound’s unique structure allows it to participate in multiple biochemical pathways, making it a versatile tool in scientific research .
類似化合物との比較
Similar Compounds
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tartaric acid: Another similar compound, tartaric acid, has two hydroxyl groups but lacks the ether linkages present in Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-.
Citric acid: Citric acid has multiple carboxylic acid groups and hydroxyl groups but differs in its overall structure and reactivity.
Uniqueness
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is unique due to its combination of carboxylic acid, hydroxyl, and ether groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
特性
CAS番号 |
111451-14-0 |
|---|---|
分子式 |
C8H10O10 |
分子量 |
266.16 g/mol |
IUPAC名 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
同義語 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


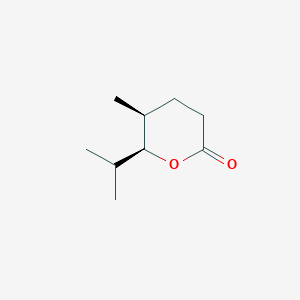
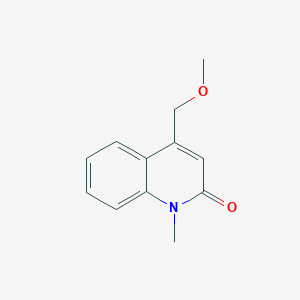
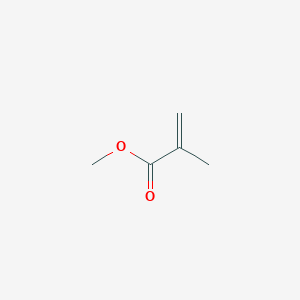
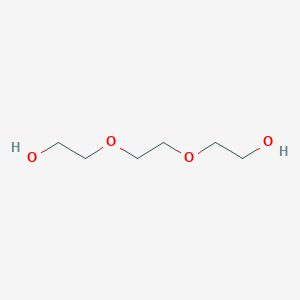
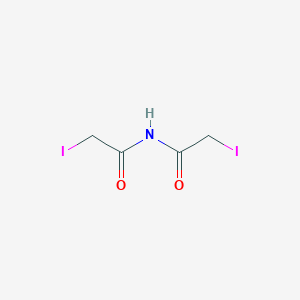
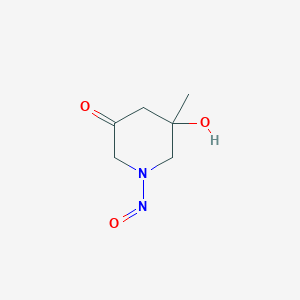
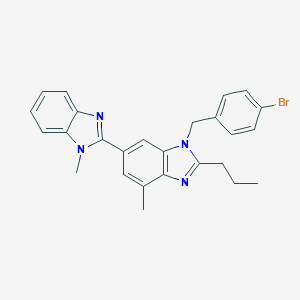
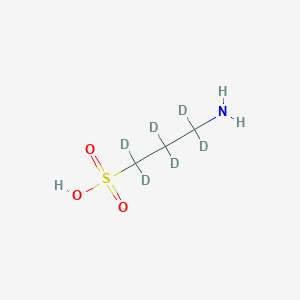
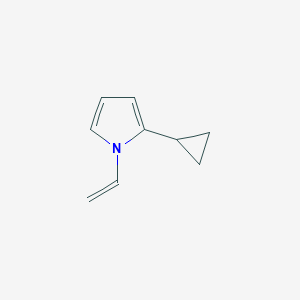
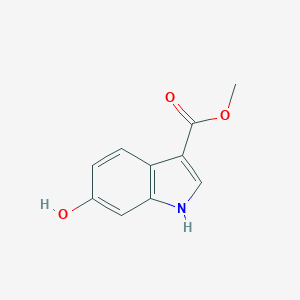
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
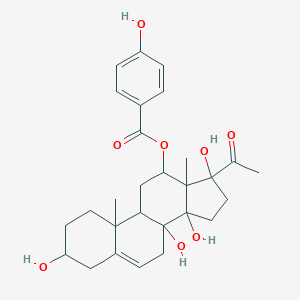
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
